(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a substituted benzofuran-3(2H)-one core. Key structural features include:
- Benzofuran core: A fused bicyclic system with a ketone group at position 3.
- Substituents:
- A 4-methyl group at position 4.
- A hydroxyl group at position 5.
- A (4-ethylpiperazin-1-yl)methyl moiety at position 6.
- A pyridin-3-ylmethylene group at position 2, with a Z-configuration at the exocyclic double bond.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-3-24-7-9-25(10-8-24)14-17-18(26)11-15(2)20-21(27)19(28-22(17)20)12-16-5-4-6-23-13-16/h4-6,11-13,26H,3,7-10,14H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIJQMCYAJVQM-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated benzofuran intermediate.
Formation of the Pyridinylmethylene Substituent: The pyridinylmethylene group can be attached through a condensation reaction between a pyridine aldehyde and the benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, Jones reagent).
Reduction: The pyridinylmethylene group can be reduced to a pyridylmethyl group using hydrogenation or other reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyridylmethyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacologically active agent. The presence of the benzofuran and piperazine moieties suggests possible activity as a central nervous system agent or as an antimicrobial compound.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound are reminiscent of known drugs, suggesting it could be a lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the benzofuran core could interact with various biological targets.
Comparison with Similar Compounds
Position 2 Modifications
Position 7 Modifications
- 4-Ethylpiperazine (Target Compound) : Balances hydrophilicity (piperazine) and lipophilicity (ethyl group).
- 4-(2-Hydroxyethyl)piperazine () : Hydroxyl group improves aqueous solubility but may reduce membrane permeability .
- 4-Methylpiperidine () : Piperidine lacks a second nitrogen, reducing polarity compared to piperazine .
Stereochemical Considerations
The Z-configuration in the target compound and –4 ensures spatial alignment of substituents, which is critical for target binding.
Research Findings and Implications
- Solubility : Piperazine derivatives (e.g., ) typically exhibit higher aqueous solubility than piperidine analogs (e.g., ) due to additional nitrogen atoms .
- Bioactivity : Pyridinyl and thienyl groups may target aromatic-rich binding pockets (e.g., kinase active sites), whereas trimethoxybenzylidene () could intercalate into lipid membranes .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ’s furopyridazinones, involving alkynyl intermediates and base-mediated cyclization .
Biological Activity
(Z)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that includes a benzofuran moiety, piperazine substituent, and various functional groups that contribute to its pharmacological potential.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzofuran compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones exceeding 20 mm in some cases . The presence of specific substituents on the benzofuran ring enhances these antimicrobial effects.
Anticancer Potential
Benzofuran derivatives, including the compound , have been explored for their anticancer properties. They are known to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making such compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Neuroprotective Properties
There is emerging evidence suggesting that benzofuran derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where such compounds may help mitigate oxidative stress and neuronal damage .
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The tested compound exhibited notable activity against S. aureus with an inhibition zone of approximately 23 mm. This finding underscores its potential as an antimicrobial agent .
Study 2: Anticancer Mechanism Investigation
In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The compound was found to significantly reduce cell viability in treated cancer cells compared to controls .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
